molecular formula C11H12N4O B11806100 6-(4-Formylpiperazin-1-yl)nicotinonitrile

6-(4-Formylpiperazin-1-yl)nicotinonitrile

Katalognummer: B11806100
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: FVJYTBJMDHNQJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Formylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H12N4O It is a derivative of nicotinonitrile, featuring a piperazine ring substituted with a formyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 4-formylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Formylpiperazin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 6-(4-Carboxypiperazin-1-yl)nicotinonitrile.

    Reduction: 6-(4-Aminopiperazin-1-yl)nicotinonitrile.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(4-Formylpiperazin-1-yl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is utilized in the study of biological pathways and molecular interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 6-(4-Formylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The piperazine ring can interact with various receptors and ion channels, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(4-Benzylpiperazin-1-yl)nicotinonitrile: Similar structure but with a benzyl group instead of a formyl group.

    6-(4-Phenylpiperazin-1-yl)nicotinonitrile: Similar structure but with a phenyl group instead of a formyl group.

Uniqueness

6-(4-Formylpiperazin-1-yl)nicotinonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for medicinal chemistry and biological studies.

Eigenschaften

Molekularformel

C11H12N4O

Molekulargewicht

216.24 g/mol

IUPAC-Name

6-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H12N4O/c12-7-10-1-2-11(13-8-10)15-5-3-14(9-16)4-6-15/h1-2,8-9H,3-6H2

InChI-Schlüssel

FVJYTBJMDHNQJO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C=O)C2=NC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.